
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9ClFNO. This compound is characterized by the presence of a benzonitrile group attached to a benzyl ether moiety, which is further substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid.
Reduction: 4-((2-Chloro-4-fluorobenzyl)oxy)benzylamine.
Applications De Recherche Scientifique
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive.
2-Chloro-4-fluorobenzonitrile: Lacks the benzyl ether moiety, resulting in different chemical properties.
Uniqueness: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine and fluorine atoms enhances its chemical stability and binding interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C14H9ClFNO |
|---|---|
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
4-[(2-chloro-4-fluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H9ClFNO/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2 |
Clé InChI |
UACGYMYERXLGGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


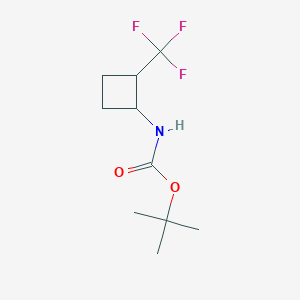
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
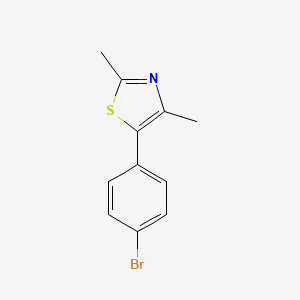

![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)
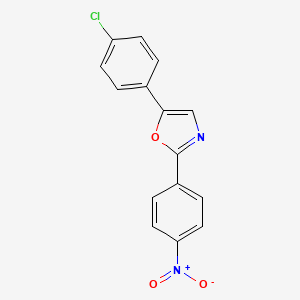
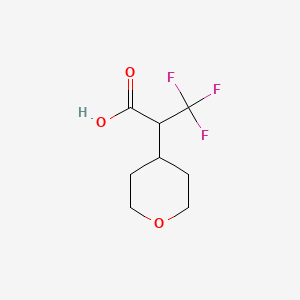
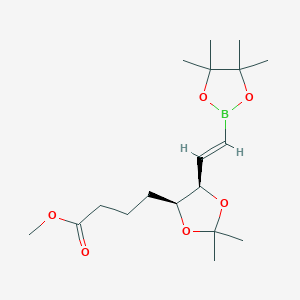

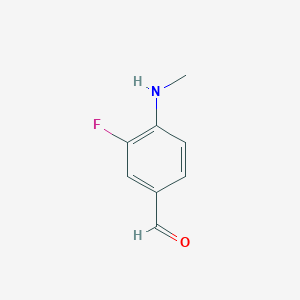
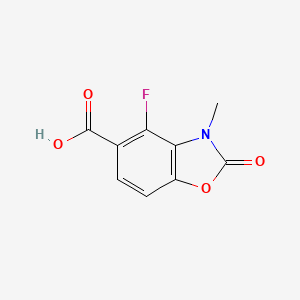
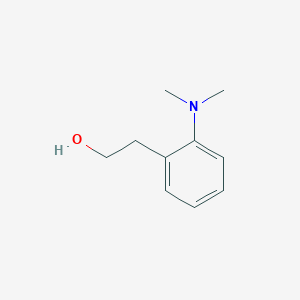
![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)

